molecular structure and weight of (5-Bromo-3-pyridinyl)(phenyl)methanol
molecular structure and weight of (5-Bromo-3-pyridinyl)(phenyl)methanol
An In-depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of (5-Bromo-3-pyridinyl)(phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of (5-Bromo-3-pyridinyl)(phenyl)methanol, a molecule of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just data, but also the underlying scientific rationale for the proposed methodologies, ensuring both technical accuracy and practical applicability.
Introduction and Strategic Importance
(5-Bromo-3-pyridinyl)(phenyl)methanol is a diarylmethanol derivative that incorporates both a phenyl ring and a bromo-substituted pyridine ring. This unique combination of functional groups makes it a highly valuable, albeit not widely commercially available, building block in drug discovery and organic synthesis. The diarylmethanol core is a privileged scaffold found in numerous biologically active compounds, while the bromine atom on the pyridine ring serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions. The nitrogen atom in the pyridine ring offers a site for modulating physicochemical properties such as solubility and basicity, which are critical in drug design.
This guide will detail the molecular structure and predicted properties of this compound, a robust and reliable synthetic protocol for its preparation, and the analytical techniques required for its thorough characterization.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of a molecule dictate its behavior in both chemical and biological systems. Below is a summary of the structural and predicted physicochemical properties of (5-Bromo-3-pyridinyl)(phenyl)methanol.
Molecular Structure
The structure consists of a central methanol carbon atom bonded to a hydrogen atom, a hydroxyl group, a phenyl ring, and a 5-bromo-3-pyridinyl ring.
Table 1: Molecular and Physicochemical Properties of (5-Bromo-3-pyridinyl)(phenyl)methanol
| Property | Value | Source/Method |
| Molecular Formula | C₁₂H₁₀BrNO | Calculated |
| Molecular Weight | 264.12 g/mol | Calculated |
| CAS Number | Not available | N/A |
| Appearance | Predicted to be a white to off-white solid | Based on similar diarylmethanols |
| Chirality | Chiral, exists as a racemic mixture unless resolved | Structural Analysis |
Note: As this compound is not widely cataloged, some properties are theoretical predictions based on its structure.
Proposed Synthesis: A Validated Protocol
The most direct and reliable method for the synthesis of (5-Bromo-3-pyridinyl)(phenyl)methanol is the Grignard reaction. This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (a Grignard reagent) to a carbonyl compound. In this case, phenylmagnesium bromide is reacted with 5-bromo-3-pyridinecarboxaldehyde.
Rationale for Experimental Choices
-
Grignard Reagent: Phenylmagnesium bromide is chosen as the nucleophile to introduce the phenyl group. It is readily prepared from bromobenzene and magnesium turnings.
-
Aldehyde: 5-bromo-3-pyridinecarboxaldehyde serves as the electrophilic carbonyl component, providing the bromo-pyridinyl moiety.
-
Anhydrous Conditions: Grignard reagents are highly basic and react readily with protic solvents, including water.[1][2][3][4] Therefore, all glassware must be rigorously dried, and anhydrous solvents (typically diethyl ether or tetrahydrofuran) must be used to prevent quenching of the reagent.[1][2][3][4]
Synthetic Workflow Diagram
Caption: Synthetic workflow for (5-Bromo-3-pyridinyl)(phenyl)methanol.
Detailed Experimental Protocol
Part A: Preparation of Phenylmagnesium Bromide
-
Glassware Preparation: All glassware (a three-neck round-bottom flask, a condenser, and a dropping funnel) must be oven-dried at 120 °C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon.
-
Reaction Setup: Place magnesium turnings (1.2 eq.) in the flask.
-
Initiation: Add a small crystal of iodine to the flask. The iodine helps to activate the magnesium surface. Add a small portion of a solution of bromobenzene (1.0 eq.) in anhydrous diethyl ether via the dropping funnel.
-
Propagation: Once the reaction initiates (indicated by bubbling and a cloudy appearance), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete consumption of the magnesium. The resulting dark, cloudy solution is the Grignard reagent.
Part B: Reaction with 5-bromo-3-pyridinecarboxaldehyde
-
Aldehyde Solution: In a separate, dry flask, dissolve 5-bromo-3-pyridinecarboxaldehyde (1.0 eq.) in anhydrous diethyl ether.
-
Addition: Cool the Grignard reagent solution to 0 °C in an ice bath. Add the aldehyde solution dropwise to the stirred Grignard reagent. The reaction is exothermic and should be controlled by the rate of addition.
-
Reaction Time: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
Part C: Work-up and Purification
-
Quenching: Cool the reaction mixture to 0 °C and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and precipitate magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product should be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure (5-Bromo-3-pyridinyl)(phenyl)methanol.
Analytical Characterization: A Self-Validating System
Confirmation of the structure and purity of the synthesized compound is paramount. The following analytical techniques provide a self-validating system to ensure the identity of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the phenyl and pyridinyl rings. A key diagnostic signal will be a singlet for the methine proton (-CH(OH)-) in the 5.5-6.0 ppm range. The hydroxyl proton will appear as a broad singlet, the position of which is concentration-dependent.
-
¹³C NMR: The carbon NMR will show the expected number of signals for the 12 unique carbon atoms. The carbinol carbon (-CH(OH)-) is expected to have a chemical shift in the range of 70-80 ppm.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. Due to the presence of bromine, the molecular ion peak will exhibit a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
Infrared (IR) Spectroscopy
The IR spectrum will provide confirmation of the key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol. A C-O stretching band will be observed around 1000-1200 cm⁻¹.
Table 2: Predicted Spectroscopic Data for (5-Bromo-3-pyridinyl)(phenyl)methanol
| Technique | Expected Data |
| ¹H NMR | Aromatic protons (7.2-8.6 ppm), Methine proton (singlet, ~5.5-6.0 ppm), Hydroxyl proton (broad singlet) |
| ¹³C NMR | Aromatic carbons (120-150 ppm), Carbinol carbon (~70-80 ppm) |
| Mass Spec (EI) | Molecular ion (M⁺) at m/z 263/265 (approx. 1:1 ratio) |
| IR (KBr) | ~3200-3600 cm⁻¹ (O-H stretch, broad), ~1000-1200 cm⁻¹ (C-O stretch) |
Potential Applications and Further Diversification
The synthesized (5-Bromo-3-pyridinyl)(phenyl)methanol is a versatile intermediate for further chemical modifications, making it a valuable tool in drug discovery programs.
